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Compound of Interest

Compound Name: Diethyl 2-(2-cyanoethyl)malonate

Cat. No.: B094137 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Diethyl
2-(2-cyanoethyl)malonate, a key intermediate in various synthetic pathways. The following

sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data, along with the experimental protocols used for their acquisition. This document is

intended to serve as a valuable resource for the characterization and utilization of this

compound in research and development.

Chemical Structure
Caption: Chemical structure of Diethyl 2-(2-cyanoethyl)malonate.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for Diethyl 2-(2-
cyanoethyl)malonate.

Table 1: ¹H NMR Spectroscopic Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

4.20 Quartet 4H -OCH₂CH₃

3.60 Triplet 1H -CH(CH₂CN)

2.55 Triplet 2H -CH₂CN

2.25 Quartet 2H -CH₂CH₂CN

1.28 Triplet 6H -OCH₂CH₃

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

167.9 C=O

118.5 CN

62.1 -OCH₂CH₃

48.9 -CH(CH₂CN)

29.8 -CH₂CH₂CN

16.2 -CH₂CN

14.0 -OCH₂CH₃

Table 3: Infrared (IR) Spectroscopic Data
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Wavenumber (cm⁻¹) Functional Group Assignment

2984 C-H stretch (alkane)

2251 C≡N stretch (nitrile)

1736 C=O stretch (ester)

1258 C-O stretch (ester)

1180 C-O stretch (ester)

1028 C-C stretch

Table 4: Mass Spectrometry (MS) Data
m/z Interpretation

213 [M]⁺ (Molecular Ion)

168 [M - OCH₂CH₃]⁺

140 [M - COOCH₂CH₃]⁺

113 [M - 2x COOCH₂CH₃]⁺

54 [CH₂CH₂CN]⁺

Experimental Protocols
The following sections provide detailed methodologies for the acquisition of the spectroscopic

data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A solution of Diethyl 2-(2-cyanoethyl)malonate was prepared by

dissolving approximately 10-20 mg of the neat liquid in 0.6 mL of deuterated chloroform

(CDCl₃). The solution was transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz

spectrometer.
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¹H NMR Acquisition:

Pulse Program: zg30

Number of Scans: 16

Receiver Gain: Adjusted automatically

Acquisition Time: 3.99 seconds

Relaxation Delay: 1.0 second

Spectral Width: 8223.7 Hz

Temperature: 298 K

¹³C NMR Acquisition:

Pulse Program: zgpg30

Number of Scans: 1024

Receiver Gain: Adjusted automatically

Acquisition Time: 1.31 seconds

Relaxation Delay: 2.0 seconds

Spectral Width: 24038.5 Hz

Temperature: 298 K

Data Processing: The resulting Free Induction Decays (FIDs) were processed using Bruker

TopSpin software. Fourier transformation was applied, followed by phase and baseline

correction. Chemical shifts were referenced to the residual solvent peak of CDCl₃ (δ = 7.26

ppm for ¹H and δ = 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy
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Sample Preparation: A thin film of neat Diethyl 2-(2-cyanoethyl)malonate was prepared by

placing a drop of the liquid between two potassium bromide (KBr) plates.

Instrumentation: The IR spectrum was recorded using a PerkinElmer Spectrum Two FT-IR

spectrometer.

Acquisition Parameters:

Scan Range: 4000 - 400 cm⁻¹

Number of Scans: 16

Resolution: 4 cm⁻¹

Mode: Transmittance

Data Processing: The spectrum was baseline corrected and the peaks were identified and

labeled using the spectrometer's software.

Mass Spectrometry (MS)
Sample Introduction: The sample was introduced into the mass spectrometer via direct infusion

using a syringe pump at a flow rate of 5 µL/min.

Instrumentation: Mass spectral analysis was performed on a Thermo Scientific ISQ EC single

quadrupole mass spectrometer with an electron ionization (EI) source.

Acquisition Parameters:

Ionization Mode: Electron Ionization (EI)

Electron Energy: 70 eV

Source Temperature: 230 °C

Mass Range: m/z 40 - 300

Scan Rate: 1000 amu/s
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Data Processing: The acquired mass spectrum was analyzed to identify the molecular ion peak

and the major fragment ions.

Experimental Workflow

General Workflow for Spectroscopic Analysis

Obtain Pure Sample of
Diethyl 2-(2-cyanoethyl)malonate

Prepare NMR Sample
(in CDCl3)
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(Neat Liquid Film)
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Acquire 1H and 13C NMR Spectra Acquire IR Spectrum Acquire Mass Spectrum

Process NMR Data
(FT, Phasing, Baseline Correction)

Process IR Data
(Baseline Correction) Process MS Data

Analyze NMR Spectra
(Chemical Shifts, Multiplicity, Integration)

Analyze IR Spectrum
(Peak Assignments)

Analyze Mass Spectrum
(Fragmentation Pattern)

Combine and Correlate
All Spectroscopic Data

Structural Elucidation and
Characterization Complete
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Caption: A generalized workflow for the spectroscopic analysis of an organic compound.

To cite this document: BenchChem. [Spectroscopic Profile of Diethyl 2-(2-
cyanoethyl)malonate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b094137#spectroscopic-data-for-diethyl-2-2-
cyanoethyl-malonate-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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